molecular formula C16H13ClN2O B2549994 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one CAS No. 1553484-41-5

2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2549994
CAS No.: 1553484-41-5
M. Wt: 284.74
InChI Key: ZZDNYBBJECTNOZ-UHFFFAOYSA-N
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Description

2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of an amino group and a chlorophenyl group attached to the isoquinoline core, making it a significant molecule in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-amino-4-chlorobenzaldehyde with an appropriate isoquinoline derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist of the neurotransmitter gamma-aminobutyric acid (GABA), inhibiting its action and affecting neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a chlorophenyl group attached to the isoquinoline core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2-amino-4-chlorophenyl)methyl]isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-13-6-5-12(15(18)9-13)10-19-8-7-11-3-1-2-4-14(11)16(19)20/h1-9H,10,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDNYBBJECTNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)CC3=C(C=C(C=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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